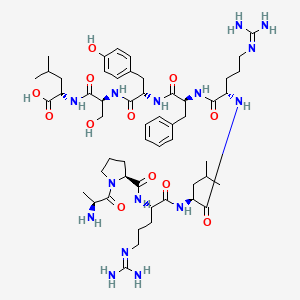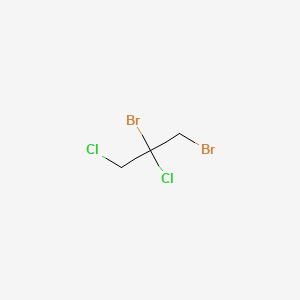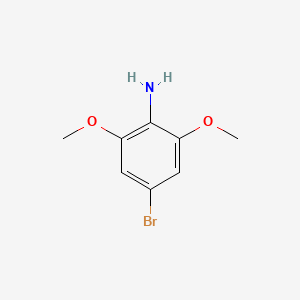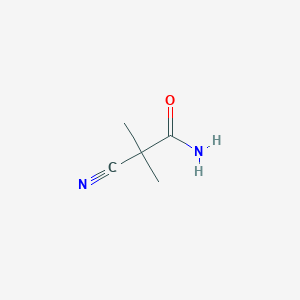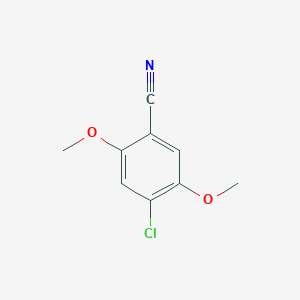
4-Chloro-2,5-dimethoxybenzonitrile
Overview
Description
4-Chloro-2,5-dimethoxybenzonitrile (CDBN) is a benzene derivative used extensively in scientific research. It has a molecular formula of C9H8ClNO2 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2,5-dimethoxybenzonitrile consists of a benzene ring substituted with a chlorine atom, a nitrile group, and two methoxy groups . The average mass is 197.618 Da and the monoisotopic mass is 197.024353 Da .Physical And Chemical Properties Analysis
4-Chloro-2,5-dimethoxybenzonitrile has a molecular weight of 197.62 g/mol . Other physical and chemical properties are not detailed in the search results.Relevant Papers The search results included a paper on the solubility of 4-Chloro-2,5-dimethoxynitrobenzene, a compound related to 4-Chloro-2,5-dimethoxybenzonitrile . This paper could provide useful insights into the properties and behavior of 4-Chloro-2,5-dimethoxybenzonitrile.
Scientific Research Applications
Application 1: Synthesis of Tetra-Substituted Imidazole
- Summary of the Application : 4-Chloro-2,5-dimethoxybenzonitrile is used in the synthesis of a tetra-substituted imidazole, specifically 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) .
- Methods of Application or Experimental Procedures : The synthesis of HL is reported by the reaction of benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .
- Results or Outcomes : The synthesized imidazole was reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes . The structure of the compounds was confirmed using various spectroscopic and analytical techniques .
Application 2: Antioxidant and Antimicrobial Activities
- Summary of the Application : The synthesized compounds, including HL and its metal complexes, were evaluated for their antioxidant and antimicrobial activities .
- Methods of Application or Experimental Procedures : Antimicrobial studies were conducted to compare the efficacy of the metal complexes and the ligand (HL) against various strains of bacteria and fungi . Molecular docking results based on the binding energy values were also obtained .
Application 3: Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid
- Summary of the Application : 4-Chloro-2,5-dimethoxybenzonitrile is used as a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is a valuable intermediate for the synthesis of medicines, including antibacterials .
- Methods of Application or Experimental Procedures : The synthesis involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination . The synthesis starts with the treatment of 4-Chloro-2,5-dimethoxybenzonitrile with concentrated nitric acid/sulfuric acid and then sodium nitrite solution .
- Results or Outcomes : The synthesis of 2,4-dichloro-3,5-difluorobenzoic acid from 4-Chloro-2,5-dimethoxybenzonitrile was achieved in high yield (94.9%) .
properties
IUPAC Name |
4-chloro-2,5-dimethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c1-12-8-4-7(10)9(13-2)3-6(8)5-11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWPOBVDQKRCAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352652 | |
| Record name | 4-chloro-2,5-dimethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,5-dimethoxybenzonitrile | |
CAS RN |
58543-89-8 | |
| Record name | 4-chloro-2,5-dimethoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





